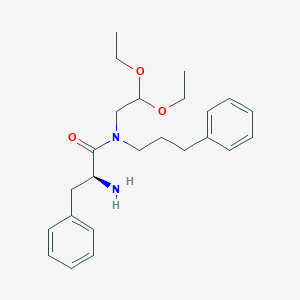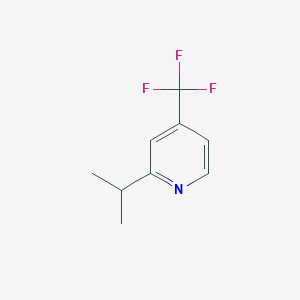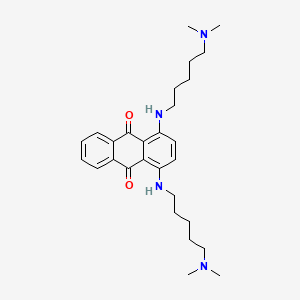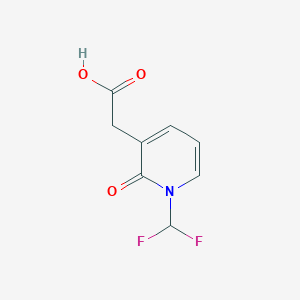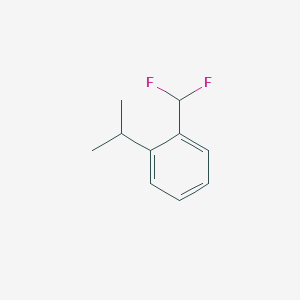
1-(Difluoromethyl)-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2-isopropylbenzene is an organic compound characterized by the presence of a difluoromethyl group and an isopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), under controlled temperatures.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-2-isopropylbenzene may involve continuous flow processes to ensure high efficiency and yield. The use of metal-catalyzed cross-coupling reactions, such as palladium-catalyzed difluoromethylation, is also common in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2-isopropylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-2-isopropylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-2-isopropylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
1-(Difluoromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 1-(Difluoromethyl)-2-isopropylbenzene is unique due to the presence of both the difluoromethyl and isopropyl groups, which confer distinct lipophilicity and hydrogen bonding capabilities. These properties make it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H12F2 |
|---|---|
Molekulargewicht |
170.20 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,10H,1-2H3 |
InChI-Schlüssel |
STERQFIZWRUAIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


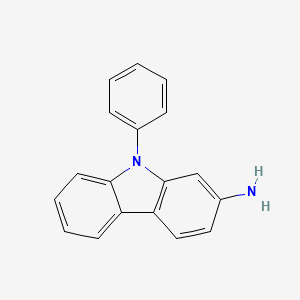
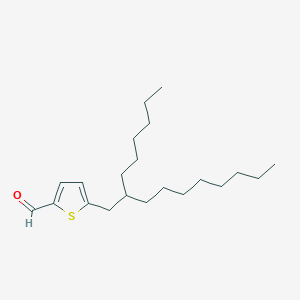
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
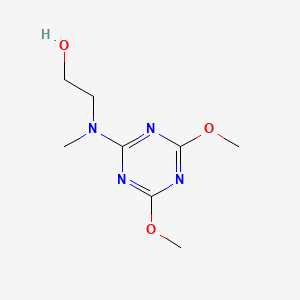

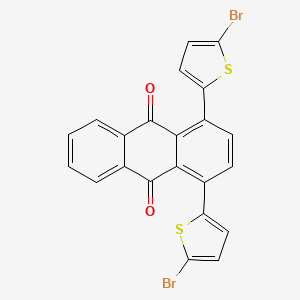



![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
